molecular formula C16H11ClF3NO B5769080 N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylacrylamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylacrylamide

Número de catálogo B5769080
Peso molecular: 325.71 g/mol
Clave InChI: MGHBMMRYERLJOQ-RMKNXTFCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylacrylamide, commonly known as CTI-1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CTI-1 has been shown to inhibit the growth of cancer cells and has been identified as a potential drug candidate for the treatment of various types of cancer.

Mecanismo De Acción

CTI-1 inhibits the activity of STAT3 by binding to a specific site on the protein. This prevents STAT3 from binding to DNA and activating genes that promote cancer cell growth and survival. In addition, CTI-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CTI-1 has been shown to have a number of biochemical and physiological effects. It inhibits the growth of cancer cells, induces apoptosis, and reduces the expression of genes that promote cancer cell growth and survival. In addition, CTI-1 has been shown to reduce the production of inflammatory cytokines, which are known to play a role in cancer progression.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of CTI-1 is its specificity for STAT3. This allows for targeted inhibition of cancer cell growth without affecting normal cells. However, CTI-1 has some limitations, including its low solubility and stability, which can make it difficult to work with in lab experiments.

Direcciones Futuras

There are several potential future directions for research on CTI-1. One area of focus is the development of more stable and soluble formulations of the compound. In addition, researchers are exploring the potential of CTI-1 as a combination therapy with other cancer drugs. Finally, there is interest in exploring the potential of CTI-1 for the treatment of other diseases, such as inflammatory disorders and autoimmune diseases.
In conclusion, CTI-1 is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancer. Its specificity for STAT3 makes it a promising drug candidate, and ongoing research is exploring its potential in combination therapies and for the treatment of other diseases.

Métodos De Síntesis

The synthesis of CTI-1 involves a multi-step process that starts with the reaction of 2-chloro-5-trifluoromethyl aniline with ethyl 3-phenylpropiolate. The resulting intermediate is then subjected to a series of reactions, including hydrolysis and condensation, to yield the final product, CTI-1.

Aplicaciones Científicas De Investigación

CTI-1 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. CTI-1 has been found to inhibit the activity of a protein called STAT3, which is known to play a key role in cancer cell growth and survival.

Propiedades

IUPAC Name

(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3NO/c17-13-8-7-12(16(18,19)20)10-14(13)21-15(22)9-6-11-4-2-1-3-5-11/h1-10H,(H,21,22)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHBMMRYERLJOQ-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.